5-Chloro-2-(2-methoxyethoxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
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Overview
Description
5-Chloro-2-(2-methoxyethoxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a complex organic compound that features a boronic ester group, a chloro substituent, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(2-methoxyethoxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves multiple steps:
Formation of the Boronic Ester Group: This step often involves the reaction of a suitable aryl halide with a boronic acid or ester under palladium-catalyzed conditions (Suzuki coupling).
Introduction of the Chloro Substituent: Chlorination can be achieved using reagents like thionyl chloride or N-chlorosuccinimide (NCS).
Attachment of the Methoxyethoxy Group: This can be done through etherification reactions using appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the nitro group (if present) to an amine can be achieved using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: The chloro substituent can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
5-Chloro-2-(2-methoxyethoxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Potential use in the study of enzyme inhibitors or as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(2-methoxyethoxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline depends on its specific application:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: The compound could influence various biochemical pathways, including signal transduction, metabolic processes, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-(2-methoxyethoxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
- 5-Chloro-2-(2-methoxyethoxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene
Uniqueness
Compared to similar compounds, 5-Chloro-2-(2-methoxyethoxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is unique due to the presence of the aniline moiety, which can significantly influence its reactivity and interaction with biological targets. This makes it a valuable compound for specific applications where such interactions are crucial.
Properties
IUPAC Name |
5-chloro-2-(2-methoxyethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BClNO4/c1-14(2)15(3,4)22-16(21-14)10-8-13(20-7-6-19-5)12(18)9-11(10)17/h8-9H,6-7,18H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HADNGCDMBMWAMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2Cl)N)OCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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